5-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a 1,2-oxazole ring substituted with a methyl group at the 5-position, a phenyl group at the 3-position, and a carboxamide group at the 4-position, which is further linked to a pyridin-4-ylmethyl group. This structural arrangement imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide typically involves multiple steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, the reaction between 2-bromoacetophenone and formamide under basic conditions can yield 2-phenyl-1,2-oxazole.
-
Substitution Reactions: : The introduction of the methyl group at the 5-position and the phenyl group at the 3-position can be achieved through electrophilic aromatic substitution reactions. For example, methylation can be carried out using methyl iodide in the presence of a base.
-
Carboxamide Formation: : The carboxamide group can be introduced by reacting the oxazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
-
Attachment of Pyridin-4-ylmethyl Group: : The final step involves the attachment of the pyridin-4-ylmethyl group to the carboxamide nitrogen. This can be achieved through a nucleophilic substitution reaction using pyridin-4-ylmethyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the carboxamide group, converting it into an amine.
Substitution: The phenyl and pyridin-4-ylmethyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) for electrophilic substitution and alkyl halides for nucleophilic substitution are commonly employed.
Major Products
Oxidation: Formation of 5-carboxy-3-phenyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide.
Reduction: Formation of 5-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its binding affinity to enzymes, receptors, or other proteins.
Medicine
In medicine, research may investigate the compound’s potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, or neurological disorders. Preclinical studies would assess its efficacy, toxicity, and pharmacokinetics.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus reducing the enzyme’s activity. Alternatively, it could act as an agonist or antagonist at a receptor, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: Lacks the pyridin-4-ylmethyl group, which may reduce its biological activity.
3-phenyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide: Lacks the methyl group at the 5-position, potentially altering its chemical reactivity and biological interactions.
5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid: Lacks the carboxamide group, which may affect its solubility and interaction with biological targets.
Uniqueness
The presence of both the methyl group at the 5-position and the pyridin-4-ylmethyl group attached to the carboxamide nitrogen makes 5-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide unique. These structural features contribute to its distinct chemical and biological properties, enhancing its potential for various applications in research and industry.
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
5-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H15N3O2/c1-12-15(16(20-22-12)14-5-3-2-4-6-14)17(21)19-11-13-7-9-18-10-8-13/h2-10H,11H2,1H3,(H,19,21) |
InChI Key |
NKDPOSXIHALCFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.